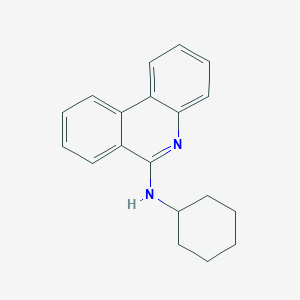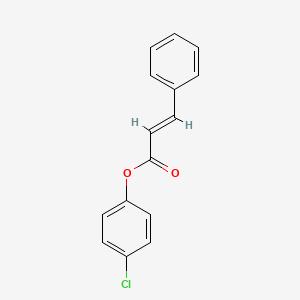
4-chlorophenyl 3-phenylacrylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 4-chlorophenyl 3-phenylacrylate often involves complex organic reactions. For example, a method described involves the condensation of cyanuric chloride with aniline, followed by various spectroscopic techniques for characterization. Such processes highlight the intricate steps required to synthesize compounds with similar structures, offering insights into the synthetic pathways that could be adapted for 4-chlorophenyl 3-phenylacrylate (Eno et al., 2022).
Molecular Structure Analysis
The detailed structural analysis of related compounds, such as those involving crystal and molecular structure determinations, provides essential data on molecular arrangements, bonding types, and stability. For instance, the crystal structure determination of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate reveals intramolecular hydrogen bonds and π-π interactions, which contribute to the molecule's stability and could be similar in 4-chlorophenyl 3-phenylacrylate derivatives (Achutha et al., 2017).
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Spectroscopic Analysis
4-chlorophenyl 3-phenylacrylate derivatives have been extensively studied for their molecular structures and spectroscopic properties. The vibrational studies, Density Functional Theory (DFT) analysis, and experimental geometrical parameters of these molecules have been compared with theoretical data to exhibit the stability of the results. The HOMO-LUMO energy distribution and Molecular Electrostatic Potential (MEP) mapping are critical in demonstrating charge transfer within the molecule. Furthermore, Quantum theory of atoms in molecules (QTAIM), Electron Localization Function (ELF), and the interaction of the molecule have been investigated to understand the molecular structure better (Sivakumar et al., 2021).
Antimicrobial Activity
Several studies have synthesized and analyzed derivatives of 4-chlorophenyl 3-phenylacrylate for their antimicrobial properties. These compounds have been screened for in vitro antibacterial and antifungal activity against various bacterial and fungal strains, showing variable and modest activities. This showcases the potential of these compounds in the development of new antimicrobial agents (B'Bhatt & Sharma, 2017).
Photocatalytic Decomposition and Environmental Applications
The derivatives of 4-chlorophenyl 3-phenylacrylate have been employed in photocatalytic decomposition of toxic compounds like chlorophenols in water. This highlights their potential in environmental remediation and pollution control. Magnetic nanocomposites, for instance, have been synthesized and used for the effective decomposition of 4-chlorophenol in water under ultraviolet irradiation, signifying a greener and more efficient method for the removal of organic pollutants (Singh et al., 2017).
Molecular Docking and Biological Studies
Molecular docking and biological studies of 4-chlorophenyl 3-phenylacrylate derivatives are pivotal in understanding their biological activities and potential therapeutic applications. The interactions of these molecules with different proteins, their binding energy, and their potential as anti-Candida agents have been studied extensively. This not only aids in the understanding of the molecular mechanisms of these compounds but also opens pathways for the development of new drugs (Jayasheela et al., 2018).
Eigenschaften
IUPAC Name |
(4-chlorophenyl) (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO2/c16-13-7-9-14(10-8-13)18-15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAZTALFKHKAKL-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



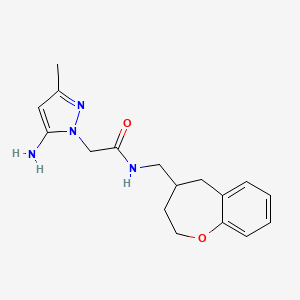
![1-(2-methoxyphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5667343.png)
![2-{(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}-2-oxo-N-phenylacetamide](/img/structure/B5667356.png)
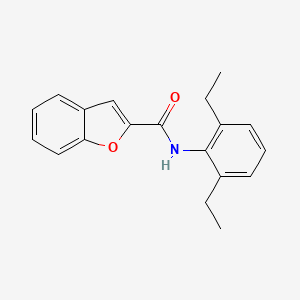
![N,N-dimethyl-2-{2-[1-(3-quinolinylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethanamine](/img/structure/B5667384.png)
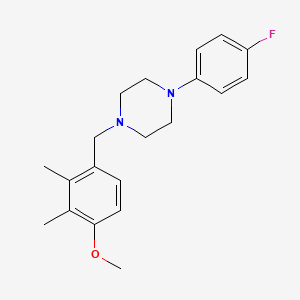
![2-amino-4-ethyl-6-{[2-(4-methylphenyl)-2-oxoethyl]thio}-3,5-pyridinedicarbonitrile](/img/structure/B5667393.png)
![N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5667400.png)
![N,2-dimethyl-N-[2-(phenylthio)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5667417.png)
![2-methoxy-3-({3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5667422.png)
![N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5667428.png)

